2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole
Description
2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole (molecular formula: C₁₂H₈ClNOS) is a heterocyclic compound featuring a benzofuran ring fused to a thiazole moiety with a reactive chloromethyl (-CH₂Cl) substituent at the 4-position of the thiazole ring. Its structural uniqueness arises from the combination of benzofuran (oxygen-containing heterocycle) and thiazole (sulfur- and nitrogen-containing heterocycle), which are both pharmacologically significant scaffolds . Key properties include:
- SMILES:
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CCl
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-6-9-7-16-12(14-9)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZMSKHWJNTGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Formation of Thiazole Ring: The thiazole ring can be synthesized using a proton quantum tunneling method, which offers high yield and fewer side reactions.
Chloromethylation: The final step involves the chloromethylation of the thiazole ring, which can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, altering its electronic properties and biological activities.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzofuran and thiazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
Overview
2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole is a synthetic organic compound that combines a benzofuran moiety with a thiazole ring, featuring a chloromethyl substituent. Its molecular formula is C13H10ClNOS, with a molecular weight of approximately 279.74 g/mol. This compound exhibits significant biological activities, making it a subject of interest in various scientific fields.
Medicinal Chemistry
This compound has been studied for its potential as:
- Anti-tumor Agent : Research indicates that derivatives of this compound exhibit anti-cancer properties by interacting with cellular pathways involved in tumor growth and apoptosis.
- Antibacterial and Antiviral Activities : Its derivatives show promise against various bacterial strains and viruses, highlighting its potential in developing new antimicrobial agents.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its structure allows for the creation of various derivatives that can be tailored for specific applications in pharmaceuticals and materials science.
Biological Studies
Research into the mechanism of action of this compound focuses on:
- Molecular Interactions : Investigating how the compound interacts with enzymes and receptors to modulate biological activities.
- Cell Signaling Pathways : Understanding its effects on pathways related to cell proliferation and oxidative stress.
Case Studies
Recent studies have highlighted the efficacy of derivatives of this compound in various therapeutic contexts:
Case Study 1: Anti-cancer Activity
A study evaluated the anti-cancer effects of synthesized derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through modulation of specific signaling pathways.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial activity of this compound against resistant bacterial strains. The findings demonstrated that specific derivatives exhibited potent antibacterial effects, suggesting their potential use in treating infections caused by multidrug-resistant bacteria.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cell signaling pathways, leading to the modulation of biological activities.
Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its anti-tumor and antibacterial effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
The compound shares structural motifs with several chloromethyl-substituted thiazoles (Table 1):
| Compound Name | Substituents on Thiazole Ring | Key Structural Features | CAS Number |
|---|---|---|---|
| 4-(Chloromethyl)-2-phenyl-1,3-thiazole | Phenyl at C2, chloromethyl at C4 | Lacks benzofuran; simple aryl group | 4771-31-7 |
| 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole | 4-Nitrophenyl at C4, chloromethyl at C2 | Nitro group enhances electrophilicity | 89250-26-0 |
| 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | CF₃-phenyl at C2, chloromethyl at C4 | Electron-withdrawing CF₃ group | Not provided |
| Target Compound | Benzofuran at C2, chloromethyl at C4 | Oxygen-containing benzofuran core | CID 43140320 |
Key Observations :
- The chloromethyl group at C4 is a common feature, enabling nucleophilic substitution reactions for derivatization .
Anticancer Potential
- Target Compound: Limited direct data, but benzofuran-thiazole hybrids are known for antitumor activity due to dual heterocyclic pharmacophores .
- 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole (APS): Inhibits tumor-associated macrophage (TAM) polarization, showing promise in hepatocellular carcinoma .
- 4-(4-Chlorophenyl)thiazole Derivatives : Exhibit in vitro and in silico activity against microbial targets, suggesting broad bioactivity .
Antimicrobial and Antioxidant Activity
- Thiazole Schiff Bases (e.g., 2a-c in ): Demonstrated antifungal and antibacterial activity via gel diffusion assays and DPPH radical scavenging (IC₅₀: 20–50 μM) .
- Benzothiazole Derivatives (e.g., ): Show HIV-1 protease inhibition and antitumor activity, highlighting the importance of sulfur-containing heterocycles .
Physicochemical Properties
| Property | Target Compound | 4-(Chloromethyl)-2-phenyl-1,3-thiazole | 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole |
|---|---|---|---|
| Melting Point (°C) | Not reported | 49–50 | Not reported |
| Reactivity | High (via -CH₂Cl) | Moderate | High (nitro group enhances reactivity) |
| Solubility | Likely low (aromatic core) | Low in water | Low in polar solvents |
Notes:
Biological Activity
2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzofuran moiety and a thiazole ring, which contributes to its distinct electronic and steric properties. This structural combination is significant for its biological activity, as it influences interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures exhibit potent antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, a related thiazole compound showed an IC50 value of 5.73 µM against MCF-7 cells, indicating substantial growth inhibition .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Related Thiazole Compound | MDA-MB-231 | 12.15 |
| Staurosporine | MCF-7 | 6.77 |
The mechanism underlying the antitumor activity involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. A related thiazole compound demonstrated an IC50 of 0.093 µM against VEGFR-2, suggesting that similar compounds may also exert anti-cancer effects through this pathway . Additionally, these compounds can induce apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that thiazole derivatives possess significant antibacterial and antifungal activities. For example, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against various bacterial strains including Bacillus cereus and Escherichia coli .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | Bacillus cereus | TBD |
| Related Thiazole Compound | Escherichia coli | 0.23 |
| Another Thiazole Compound | Salmonella Typhimurium | TBD |
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. Compounds with thiazole structures have shown promising AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .
Case Studies
Several case studies have investigated the biological activities of thiazole derivatives:
- Antitumor Efficacy : A study demonstrated that specific thiazoles could effectively inhibit tumor growth in animal models by targeting VEGFR pathways.
- Antimicrobial Screening : In vitro testing revealed that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics.
- Neuroprotective Effects : Research on neuroprotective properties indicated that some thiazoles could reduce oxidative stress in neuronal cells.
Q & A
Basic: What are the established synthetic routes for 2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole?
Methodological Answer:
The compound is typically synthesized via multi-step condensation reactions. For example:
- Step 1: React benzofuran-2-carbaldehyde derivatives with thiosemicarbazide to form hydrazine carbothioamide intermediates (e.g., 1a-c in ).
- Step 2: Cyclize intermediates with α-halo ketones (e.g., chloromethyl reagents) under reflux in ethanol to form the thiazole core. Microwave-assisted synthesis may enhance yield and reduce reaction time .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is used to isolate the product. Melting points and NMR (¹H/¹³C) confirm purity .
Basic: How is this compound characterized structurally and chemically?
Methodological Answer:
Key characterization methods include:
- Spectroscopy: ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, thiazole CH₂Cl at δ 4.5–4.7 ppm). ¹³C NMR confirms carbon frameworks, while IR detects functional groups (C-Cl stretch ~680 cm⁻¹) .
- Physical Properties: Melting point analysis (e.g., 154–156°C for analogous compounds) and HPLC (≥97% purity) ensure consistency .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 255.05 for C₁₁H₈ClN₂OS⁺) .
Advanced: What experimental designs are used to evaluate its biological activity?
Methodological Answer:
- Antimicrobial Activity: Assess via agar diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Minimum inhibitory concentrations (MICs) are determined using microdilution methods (e.g., 6.25–50 µg/mL) .
- Antioxidant Potential: DPPH radical scavenging assays (IC₅₀ values) quantify free radical inhibition. For example, IC₅₀ = 12.5 µM suggests moderate activity .
- Anticancer Mechanisms: In vitro models (e.g., HepG2 cells) test inhibition of tumor-associated macrophage (TAM) M2 polarization via flow cytometry (CD206+ marker reduction). Dose-dependent cytotoxicity is measured via MTT assays .
Advanced: How can researchers resolve contradictions regarding its origin (natural vs. synthetic)?
Methodological Answer:
- Spectral Comparison: Compare NMR and IR data of synthesized compounds with purported natural isolates (e.g., from Astragalus extracts). Discrepancies in peak patterns indicate synthetic vs. natural origins .
- Isotopic Labeling: Use ¹³C-labeled precursors during synthesis to track incorporation into the benzofuran-thiazole scaffold, confirming synthetic pathways .
- Metabolic Profiling: LC-MS/MS analysis of plant extracts can detect natural analogs, though absence of the target compound would support synthetic exclusivity .
Advanced: What computational strategies elucidate its interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to enzymes like HIV-1 protease (PDB: 1HPV). Key interactions (e.g., thiazole Cl with Arg8 residue) predict inhibition mechanisms. Dock scores < -7.0 kcal/mol suggest strong affinity .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- QSAR Modeling: Correlate substituent effects (e.g., nitro groups) with bioactivity using Hammett constants (σ) to optimize derivatives .
Advanced: How do solvent systems influence its physicochemical behavior?
Methodological Answer:
- Solvatochromism: UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol vs. cyclohexane) reveals λₘₐₓ shifts. A bathochromic shift in polar solvents indicates π→π* transitions influenced by dipole interactions .
- Solubility Profiling: Use shake-flask methods to determine logP values (e.g., logP = 2.8 in octanol/water). Low aqueous solubility (<0.1 mg/mL) may necessitate formulation with surfactants .
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify susceptibility to hydrolysis (e.g., Cl-CH₂ group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
